N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 9-ethylcarbazole with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and as a probe for various biochemical processes.
Industry: Used in the development of materials with specific electronic and photochemical properties
Mechanism of Action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The carbazole moiety is known for its ability to transport holes, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethylcarbazol-3-yl)methylene-2-methyl-1-indolinylamine
- 2-(carbamoylamino)-N-(9-ethylcarbazol-3-yl)acetamide
Uniqueness
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both the carbazole and nitrobenzenesulfonamide moieties. This combination imparts specific electronic and photochemical properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-22-17-8-4-3-7-15(17)16-13-14(11-12-18(16)22)21-28(26,27)20-10-6-5-9-19(20)23(24)25/h3-13,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOIJIPMLYEQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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